molecular formula C7H5Cl2F2NO B1410005 3,5-Dichloro-2-(difluoromethoxy)aniline CAS No. 1807184-07-1

3,5-Dichloro-2-(difluoromethoxy)aniline

Cat. No. B1410005
CAS RN: 1807184-07-1
M. Wt: 228.02 g/mol
InChI Key: OKVLEBNECPGMGG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)aniline, also known as 2-difluoromethoxy-3,5-dichloroaniline, is a fluorinated aniline derivative with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other fluorinated compounds, such as fluorinated aromatic amines and fluorinated heterocyclic compounds. Furthermore, 3,5-dichloro-2-(difluoromethoxy)aniline has been studied for its potential use as a biocatalyst, as a fluorescent probe, and as a diagnostic agent.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(difluoromethoxy)aniline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of certain receptors, such as the 5-hydroxytryptamine receptor. Furthermore, it is believed to interact with certain proteins, such as the cytochrome P450 enzymes, and to interfere with the signaling pathways of some neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dichloro-2-(difluoromethoxy)aniline have not been thoroughly studied. However, it is believed to have anti-inflammatory and analgesic effects, as well as to possess antifungal activity. It is also believed to possess antioxidant activity, to be an inhibitor of certain enzymes, and to interact with certain receptors and proteins. Furthermore, it is believed to interfere with the signaling pathways of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-2-(difluoromethoxy)aniline in laboratory experiments include its availability, low cost, and easy synthesis. It is also relatively stable and has a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. However, it is important to note that it is potentially toxic and should be handled with care. Furthermore, it is important to note that its biochemical and physiological effects have not been thoroughly studied, and its mechanism of action is not fully understood.

Future Directions

For research on 3,5-dichloro-2-(difluoromethoxy)aniline include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in the chemical, pharmaceutical, and biotechnological industries. Additionally, it would be beneficial to investigate its potential use as a fluorescent probe, a biocatalyst, and a diagnostic agent. Furthermore, it would be beneficial to investigate its potential use in the synthesis of other fluorinated compounds, such as fluorinated aromatic amines and fluorinated heterocyclic compounds.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)aniline has been studied for its potential use in various scientific applications. It has been used as a fluorescent probe in the study of biological systems, as a substrate in enzyme-catalyzed reactions, and as a diagnostic agent in the detection of certain diseases. It has also been used as a biocatalyst in the synthesis of organic compounds and as a starting material for the synthesis of fluorinated aromatic amines and fluorinated heterocyclic compounds.

properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLEBNECPGMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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